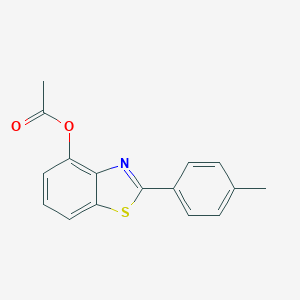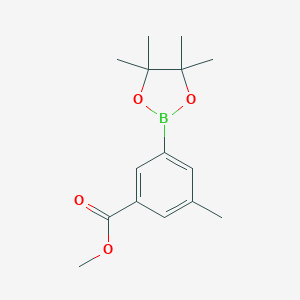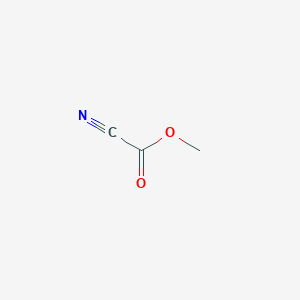
4-Acetoxy-2-(4-methylphenyl)benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- KB-2683 is a small-molecule immunomodulator initially developed by Organon KK.
- Its chemical formula is C₁₆H₁₃NO₂S, and the InChIKey is RBCGOSAFAPGFGD-UHFFFAOYSA-N.
- This compound has been investigated for its potential therapeutic effects in immune system diseases and skin and musculoskeletal disorders .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for KB-2683 are not widely available in the public domain.
- Industrial production methods remain proprietary information.
Chemical Reactions Analysis
- KB-2683’s reactivity likely involves various chemical transformations, but detailed information on specific reactions is limited.
- Common reagents and conditions used in its synthesis are not publicly disclosed.
- Major products formed from its reactions remain undisclosed.
Scientific Research Applications
- KB-2683 has been explored in scientific research for its immunomodulatory properties.
- It affects the immune response, although it lacks anti-inflammatory or analgesic activities.
- Notably, KB-2683 demonstrated immunomodulatory effects in enhanced delayed type hypersensitivity .
Mechanism of Action
- The exact mechanism by which KB-2683 exerts its effects remains proprietary.
- Molecular targets and pathways involved are not publicly documented.
Comparison with Similar Compounds
- KB-2683’s uniqueness lies in its immunomodulatory activity.
- Unfortunately, specific similar compounds are not explicitly listed in the available information.
Properties
CAS No. |
122589-79-1 |
|---|---|
Molecular Formula |
C16H13NO2S |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-1,3-benzothiazol-4-yl] acetate |
InChI |
InChI=1S/C16H13NO2S/c1-10-6-8-12(9-7-10)16-17-15-13(19-11(2)18)4-3-5-14(15)20-16/h3-9H,1-2H3 |
InChI Key |
RBCGOSAFAPGFGD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3S2)OC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3S2)OC(=O)C |
| 122589-79-1 | |
Synonyms |
4-acetoxy-2-(4-methylphenyl)benzothiazole |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)




![2-Oxa-7-azaspiro[3.5]nonane](/img/structure/B58213.png)
![5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid](/img/structure/B58215.png)




![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)
